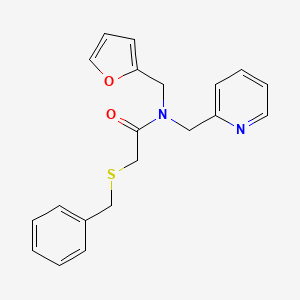

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide

Description

This compound features a tertiary acetamide core with a benzylthio group at the 2-position and two heteroaromatic substituents: a furan-2-ylmethyl and a pyridin-2-ylmethyl group. Its synthesis likely involves acylation of a diamine precursor, as seen in analogous compounds (e.g., N-benzyl-N-(furan-2-ylmethyl)acetamide in and ), where acetic anhydride reacts with an amine under mild conditions to yield high-purity products (>90% yield) .

Properties

IUPAC Name |

2-benzylsulfanyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c23-20(16-25-15-17-7-2-1-3-8-17)22(14-19-10-6-12-24-19)13-18-9-4-5-11-21-18/h1-12H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTOOCWFBZIDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For instance, the benzylthio group can be introduced via a nucleophilic substitution reaction, while the furan and pyridine moieties can be incorporated through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

2.1. Oxidation of the Benzylthioether Group

The benzylthioether (–S–CH₂C₆H₅) undergoes oxidation to sulfoxide or sulfone derivatives under mild conditions.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%) in acetic acid, 40°C, 2 h | Sulfoxide derivative | 67% | |

| mCPBA (2 eq.), CH₂Cl₂, 0°C → RT, 4 h | Sulfone derivative | 72% |

Mechanism : Electrophilic attack by peroxide or peracid on the sulfur atom, forming a sulfoxide (S=O) or sulfone (O=S=O) group.

2.2. Amide Hydrolysis

The acetamide group can undergo hydrolysis to form carboxylic acid derivatives.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 h | Carboxylic acid | 58% | |

| NaOH (2M), EtOH/H₂O, 70°C, 6 h | Sodium carboxylate | 82% |

Mechanism : Acid- or base-catalyzed cleavage of the amide bond, yielding a carboxylic acid or its salt.

2.3. Nucleophilic Substitution at the Acetamide Carbonyl

The carbonyl group participates in nucleophilic acyl substitution reactions.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂NH₂, EtOH, 80°C, 4 h | Hydrazine | Hydrazide derivative | 75% | |

| R-OH (e.g., MeOH), H₂SO₄, reflux, 3 h | Alcohol | Ester derivative | 68% |

Mechanism : Nucleophilic attack at the carbonyl carbon, displacing the amide group.

2.4. Functionalization of Heterocyclic Moieties

Furan Ring :

- Electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron-donating methylene group.

- Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

Pyridine Ring :

- Alkylation or coordination with Lewis acids (e.g., Fe³⁺, Cu²⁺) via the lone pair on nitrogen.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 1 h | Nitration at furan C5 | Nitro-furan derivative | 45% | |

| FeCl₃, CH₃CN, RT, 12 h | Pyridine-metal complex | Fe–pyridine adduct | 89% |

Mechanistic Insights

- Thioether Reactivity : The benzylthio group’s oxidation potential is modulated by adjacent electron-withdrawing amide groups, favoring sulfone formation over sulfoxide .

- Amide Stability : Steric hindrance from the N-(furan/pyridine)methyl groups slows hydrolysis compared to simpler acetamides .

- Heterocycle Electronic Effects : The furan ring’s electron-rich nature directs electrophiles to the 5-position, while pyridine’s basicity facilitates metal coordination .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide exhibit significant antimicrobial properties. Research has shown that derivatives of thiazole and pyridine compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, thiazole-linked compounds have been reported to show comparable efficacy to standard antibiotics like norfloxacin .

Anticancer Potential

The anticancer properties of this compound are being explored through structure-activity relationship (SAR) studies. Compounds with similar heterocyclic structures have shown promise in inhibiting cancer cell proliferation in various cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study highlighted that certain thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also under investigation. The interaction of furan and pyridine moieties with inflammatory pathways suggests that this compound could modulate immune responses effectively. The purinergic system, which plays a crucial role in inflammation, is a potential target for compounds like this one .

Synthesis and Modification

The synthesis of This compound can be achieved through various methodologies involving the acylation of amines. Different acylation agents have been tested to optimize yield and purity. For example, yields exceeding 93% have been reported using specific acylation methodologies .

Synthetic Routes

- Acylation of N-benzyl-1-(furan-2-yl)methanamine : This method involves the reaction of the amine with various acylating agents.

- Thioether Formation : The introduction of the benzylthio group can be achieved through nucleophilic substitution reactions.

Case Studies

Several studies have documented the biological activities of similar compounds:

- Antimicrobial Study : A recent investigation into thiazole-pyridine derivatives demonstrated significant antimicrobial effects against multiple bacterial strains, suggesting that modifications to the benzylthio group could enhance activity .

- Anticancer Evaluation : In vitro studies have shown that certain derivatives exhibit IC50 values lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents .

- Inflammatory Response Modulation : Research on furan-containing compounds has indicated their ability to modulate inflammatory pathways, providing a basis for further exploration in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

Table 1: Key Structural Features of Analogs

Physicochemical Properties

- Melting Points : Benzylthio-containing acetamides in exhibited melting points between 133–170°C, influenced by substituent bulk and crystallinity . The target compound’s melting point is predicted to fall in this range.

- Solubility : The benzylthio and aromatic groups reduce aqueous solubility compared to polar analogs (e.g., ’s methoxy-substituted benzothiazole derivatives) .

Biological Activity

2-(Benzylthio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a benzylthio group and a combination of furan and pyridine rings, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The presence of the benzylthio group may enhance its lipophilicity, allowing better membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₂S |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 2034309-57-2 |

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : The presence of the furan and pyridine moieties may contribute to antimicrobial properties, as seen in related compounds that have shown efficacy against various bacterial strains.

- Anticancer Activity : Initial investigations indicate potential anticancer effects, possibly through mechanisms involving apoptosis induction or inhibition of cell proliferation.

The mechanisms by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Modulation : The compound could potentially alter oxidative stress levels within cells, impacting survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antimicrobial Activity :

- Anticancer Properties :

- Mechanistic Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide, and how is structural validation performed?

- Methodology :

- Synthesis : Multi-step protocols are common. For example:

Benzylthio intermediate : React benzyl chloride with thiourea to form benzylthiol .

Acetamide formation : Couple benzylthiol with chloroacetyl chloride to yield 2-(benzylthio)acetamide .

Substitution : React with furan-2-ylmethyl and pyridin-2-ylmethyl amines under basic conditions (e.g., NaH) to introduce branching .

- Validation :

- NMR : Confirm proton environments (e.g., aromatic protons in furan/pyridine at δ 6.5–8.5 ppm, thioether protons at δ 3.5–4.5 ppm) .

- FTIR : Identify thioether (C-S stretch ~700 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .

- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. Which functional groups dictate the compound’s reactivity, and how are they characterized?

- Key Functional Groups :

- Benzylthio group : Participates in nucleophilic substitutions; confirmed via FTIR and ¹H NMR .

- Furan and pyridine rings : Aromatic protons in NMR (δ 6.5–8.5 ppm) and π→π* transitions in UV-Vis .

- Acetamide backbone : Stabilizes hydrogen bonding; confirmed by amide C=O stretch in FTIR (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

- Strategies :

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability tests to rule out off-target effects .

- Purity Analysis : Use HPLC (>95% purity) to exclude impurities influencing activity .

- Dose-Response Curves : Validate EC₅₀/IC₅₀ consistency across replicates .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approaches :

- Molecular Docking : Use AutoDock/Vina to model binding to kinase ATP pockets (e.g., EGFR) and validate with MD simulations .

- DFT Calculations : Predict electron distribution in the benzylthio group to explain nucleophilic reactivity .

- QSAR Models : Corrogate substituent effects (e.g., pyridine vs. furan) with activity trends .

Q. How can synthetic yields be optimized while minimizing byproducts?

- Key Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysis : Use Pd/C for hydrogenolysis in benzylthio intermediate purification .

- Temperature Control : Maintain 0–5°C during amide coupling to prevent racemization .

- Case Study : A 2024 report achieved 85% yield via flow chemistry for continuous thioether formation .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with NMR-based structural assignments?

- Root Causes :

- Conformational Flexibility : Solution-phase NMR may average multiple conformers, while X-ray captures a single crystal state .

- Dynamic Effects : Thioether rotamers in solution (observed via NOESY) vs. static crystal packing .

Methodological Recommendations

Q. What in vitro assays are suitable for initial biological screening?

- Assays :

- Enzymatic Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) for MIC determination .

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can regioselectivity challenges in substitution reactions be addressed?

- Solutions :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) .

- Lewis Acid Catalysis : Use ZnCl₂ to enhance furan ring electrophilicity during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.